

Regulatory status of Ethyl L-lactate in research

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Compound of Interest

Compound Name: Ethyl L-lactate

Cat. No.: B032942

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An In-depth Technical Guide to the Regulatory Status of **Ethyl L-Lactate** in Research

Introduction

Ethyl L-lactate (CAS No: 687-47-8, Racemate: 97-64-3) is the ethyl ester of L-lactic acid, a naturally occurring organic acid.[1][2] Produced through the fermentation of renewable resources like corn or sugar, it is recognized as a "green" solvent due to its biodegradability, low toxicity, and sustainable origins.[3][4] This profile has made it an increasingly popular alternative to conventional petrochemical-based solvents in a multitude of industries, including pharmaceuticals, cosmetics, and food and beverage.[5][6] For researchers, scientists, and drug development professionals, understanding the comprehensive regulatory landscape of **Ethyl L-lactate** is critical for its compliant and safe use as a solvent, excipient, or starting material.

This guide provides a detailed overview of the global regulatory status of **Ethyl L-lactate**, summarizes key toxicological data, outlines standard experimental protocols for its safety assessment, and presents visual workflows relevant to its application in research and development.

Chapter 1: Global Regulatory Landscape

Ethyl L-lactate is widely accepted by major regulatory bodies globally, with specific approvals varying by its intended use. Its favorable safety profile underpins its broad acceptance.

United States (Food and Drug Administration - FDA)

The FDA recognizes **Ethyl L-lactate** as safe for several applications:

- **Food Additive:** It is listed under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[\[7\]](#)[\[8\]](#)[\[9\]](#) It holds a Generally Recognized as Safe (GRAS) status, affirmed by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2440.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **Pharmaceutical Excipient:** **Ethyl L-lactate** is approved for use as an adjuvant and solubilizing ingredient in pharmaceutical applications.[\[12\]](#) It is particularly valued as a green solvent for active pharmaceutical ingredients (APIs) that are otherwise difficult to solubilize. [\[5\]](#)[\[13\]](#) For pharmaceutical-grade **Ethyl L-lactate**, it is critical that the level of peroxide compounds be exceptionally low (less than 10 ppm) to avoid degradation of the active ingredient.[\[13\]](#)[\[14\]](#)
- **Agricultural Formulations:** The Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of **Ethyl L-lactate** when used as an inert ingredient in pesticide formulations applied to growing crops or to raw agricultural commodities after harvest (40 CFR §180.950).[\[15\]](#)
- **Food Contact Substances:** It is also permitted for use as a component of adhesives and coatings that come into contact with food, as specified in 21 CFR 175.105.[\[9\]](#)

European Union (EMA, ECHA, EFSA)

In the European Union, **Ethyl L-lactate** is also well-regulated and approved for various uses:

- **Flavoring Substance:** It is included in the Union list of flavouring substances, as laid out in Regulation (EC) No 1334/2008, and may be used in all categories of flavored foods.[\[16\]](#)
- **Feed Additive:** The European Food Safety Authority (EFSA) has authorized **Ethyl L-lactate** for use as a sensory additive (flavouring compound) in feed for all animal species.[\[17\]](#)[\[18\]](#)
- **Chemical Registration (REACH):** **Ethyl L-lactate** is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.[\[19\]](#) This registration signifies that comprehensive data on its properties, uses, and safety have been submitted to the European Chemicals Agency (ECHA), ensuring its safe handling and use within the EU.[\[6\]](#)[\[19\]](#)

Cosmetics (International)

The use of **Ethyl L-lactate** in cosmetic and personal care products is deemed safe under specific conditions by the Cosmetic Ingredient Review (CIR) Expert Panel.[\[20\]](#)

- Consumer Products: Safe for use in cosmetics at concentrations of 10% or less, at a final formulation pH of 3.5 or greater.[\[20\]](#)[\[21\]](#)
- Professional Salon Products: Considered safe for use at concentrations up to 30% with a final pH of 3.0 or greater, provided the products are intended for brief, discontinuous use followed by thorough rinsing and are applied by trained professionals.[\[20\]](#)[\[21\]](#)
- Functions: In cosmetics, it is primarily used as a solvent and a fragrance ingredient in products like moisturizers, cleansers, and hair care items.[\[20\]](#)[\[22\]](#)[\[23\]](#)

Regulatory Summary Table

Region/Body	Application	Status	Regulation/Reference
USA (FDA)	Food Additive (Flavoring)	Approved (GRAS)	21 CFR 172.515; FEMA No. 2440[8][9]
Pharmaceutical Excipient	Approved	Used as a solubilizing agent[12][13]	
Food Contact Substance	Approved	21 CFR 175.105[9]	
Pesticide Inert Ingredient	Exempt from Tolerance	40 CFR §180.950[15]	
EU (EFSA/ECHA)	Food Flavoring	Approved	Regulation (EC) No 1334/2008[16]
Animal Feed Additive	Approved	Commission Implementing Regulation (EU) 2017/56[17]	
Industrial Chemical	Registered	REACH Regulation[19]	
International (CIR)	Consumer Cosmetics	Approved with Restrictions	≤10% concentration, pH ≥3.5[20]
Professional Cosmetics	Approved with Restrictions	≤30% concentration, pH ≥3.0, specific use conditions[20]	

Chapter 2: Quantitative Safety & Toxicity Data

The regulatory acceptance of **Ethyl L-lactate** is based on extensive toxicological data demonstrating its low toxicity profile.

Toxicological Data Summary

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	>5000 mg/kg	[24]
Mouse	2500 mg/kg	[24]	
Acute Dermal LD50	Rabbit	>5000 mg/kg	[24]
Acute Inhalation LC50	Rat	>5.62 g/m ³ (4 hours)	[25]
Skin Irritation	General	Potential Irritant	[24][26]
Eye Irritation	General	Potential Irritant	[24][26]
Skin Sensitization	General	Not a sensitizer	[26]
Genotoxicity (Ames Test)	S. typhimurium	Negative	[27]
Clastogenicity (Micronucleus Test)	Human Lymphocytes	Negative	[27]
Subacute Inhalation NOAEL	Rat	200 mg/m ³	[26]

Physicochemical Properties

Property	Value	Reference
CAS Number	97-64-3 (Racemate); 687-47-8 (L-isomer)	[1]
Molecular Formula	C ₅ H ₁₀ O ₃	[1][5]
Molecular Weight	118.13 g/mol	[5]
Appearance	Colorless liquid	[5][21]
Boiling Point	154 °C	
Flash Point	46 °C (Closed Cup)	[24]
Density	1.03 g/cm ³	[1]
Solubility in Water	Miscible	[1]

Chapter 3: Key Experimental Protocols for Safety Assessment

Regulatory approval requires a standardized set of toxicological studies. Below are generalized protocols for key assays used to evaluate the safety of **Ethyl L-lactate**.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This test, conducted according to OECD Guideline 471, assesses the potential of a substance to induce gene mutations.

- Objective: To evaluate the mutagenic potential of **Ethyl L-lactate**.
- Methodology:
 - Test Strains: A set of *Salmonella typhimurium* strains (e.g., TA97a, TA98, TA100, TA1535, TA102) are used, which are specifically designed to detect different types of mutations.[\[27\]](#)
 - Test Substance Preparation: **Ethyl L-lactate** is dissolved in a non-toxic solvent, such as dimethyl sulfoxide (DMSO).[\[27\]](#)
 - Dose Range: A range of concentrations are tested, typically up to a maximum of 5000 µg/plate .[\[27\]](#)
 - Metabolic Activation: The assay is performed both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.
 - Procedure: The test substance is combined with the bacterial culture (and S9 mix, if applicable) and plated on a minimal agar medium. The plates are incubated for 48-72 hours.
 - Endpoint Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) compared to the negative control. **Ethyl L-lactate** has tested negative in this assay.[\[27\]](#)

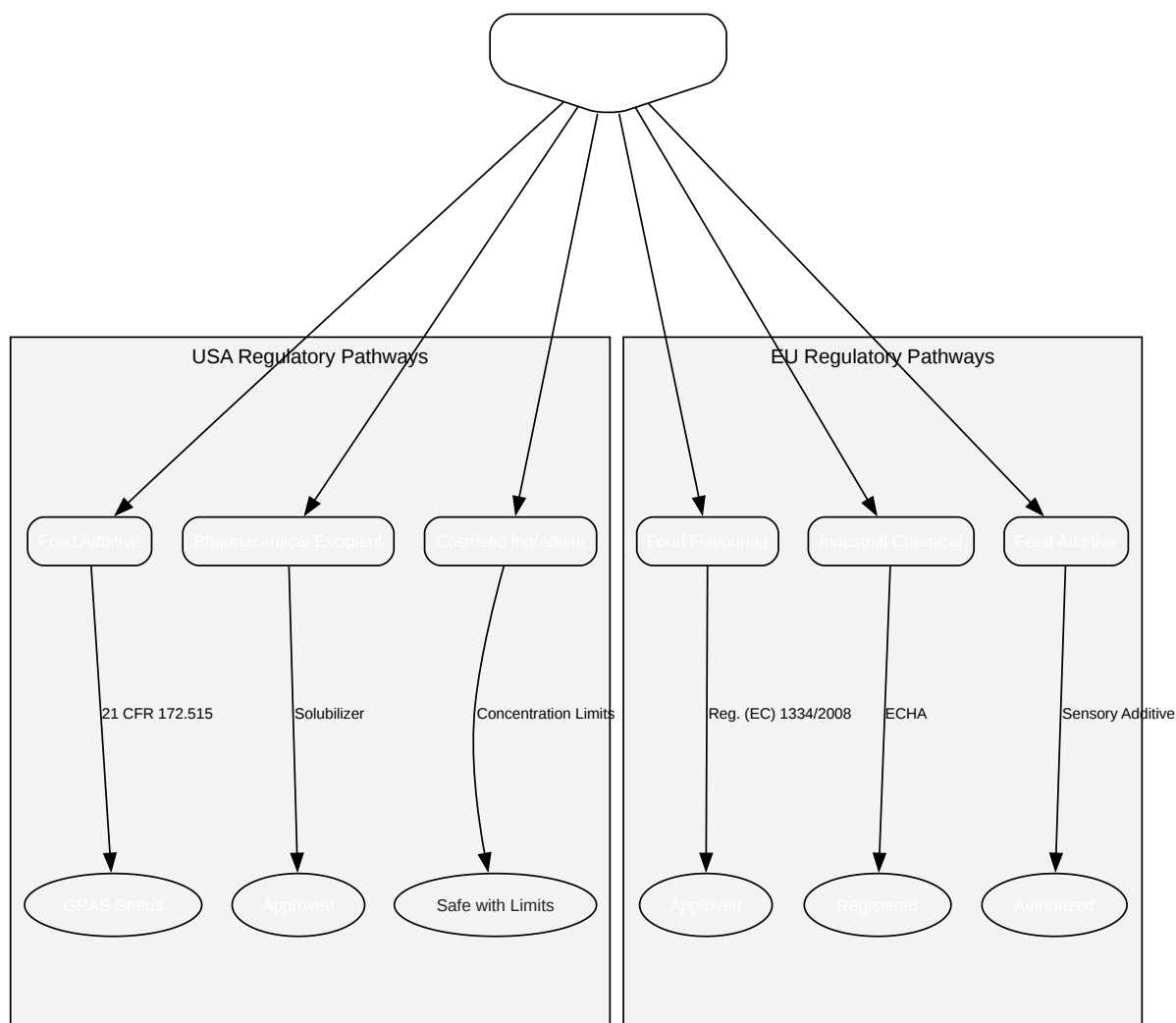
Protocol: Subacute Inhalation Toxicity Study

This study, based on principles from OECD Guideline 412, evaluates the effects of repeated exposure to a substance via inhalation.

- Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify potential target organs following repeated inhalation exposure.
- Methodology:
 - Test Species: Typically, young adult rats are used.[26]
 - Test Substance Generation: **Ethyl L-lactate** vapor is generated and diluted to target concentrations.[26]
 - Exposure Conditions: Animals are exposed via whole-body inhalation for a set duration (e.g., 6 hours/day, 5 days/week) over a 28-day period.
 - Dose Groups: At least three concentrations (e.g., 200, 600, 1800 mg/m³) and a control group (air only) are used.[26]
 - In-life Observations: Daily clinical observations, body weight, and food consumption are monitored throughout the study.
 - Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed.
 - Endpoint Analysis: Histopathological examination of tissues, with a particular focus on the respiratory tract (nasal cavity, trachea, lungs), is the primary endpoint. For lactate esters, degenerative and regenerative changes in the nasal cavity were the most sensitive endpoints observed.[26] The highest concentration at which no statistically or biologically significant adverse effects are found is determined as the NOAEL.[26]

Chapter 4: Visualizations: Pathways and Workflows

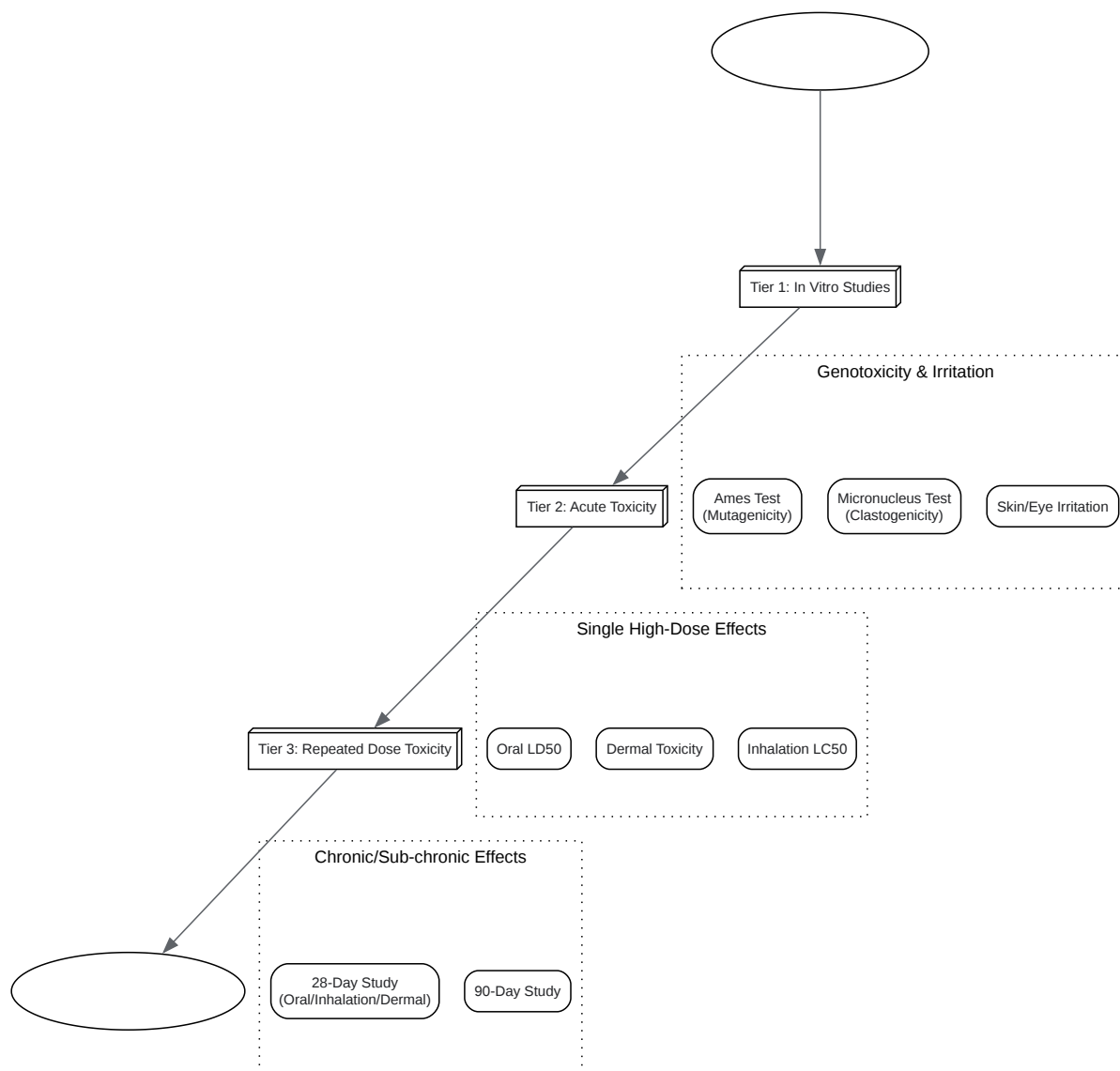
Diagram 1: Regulatory Approval Overview



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Caption: Overview of major regulatory pathways for **Ethyl L-lactate** in the USA and EU.

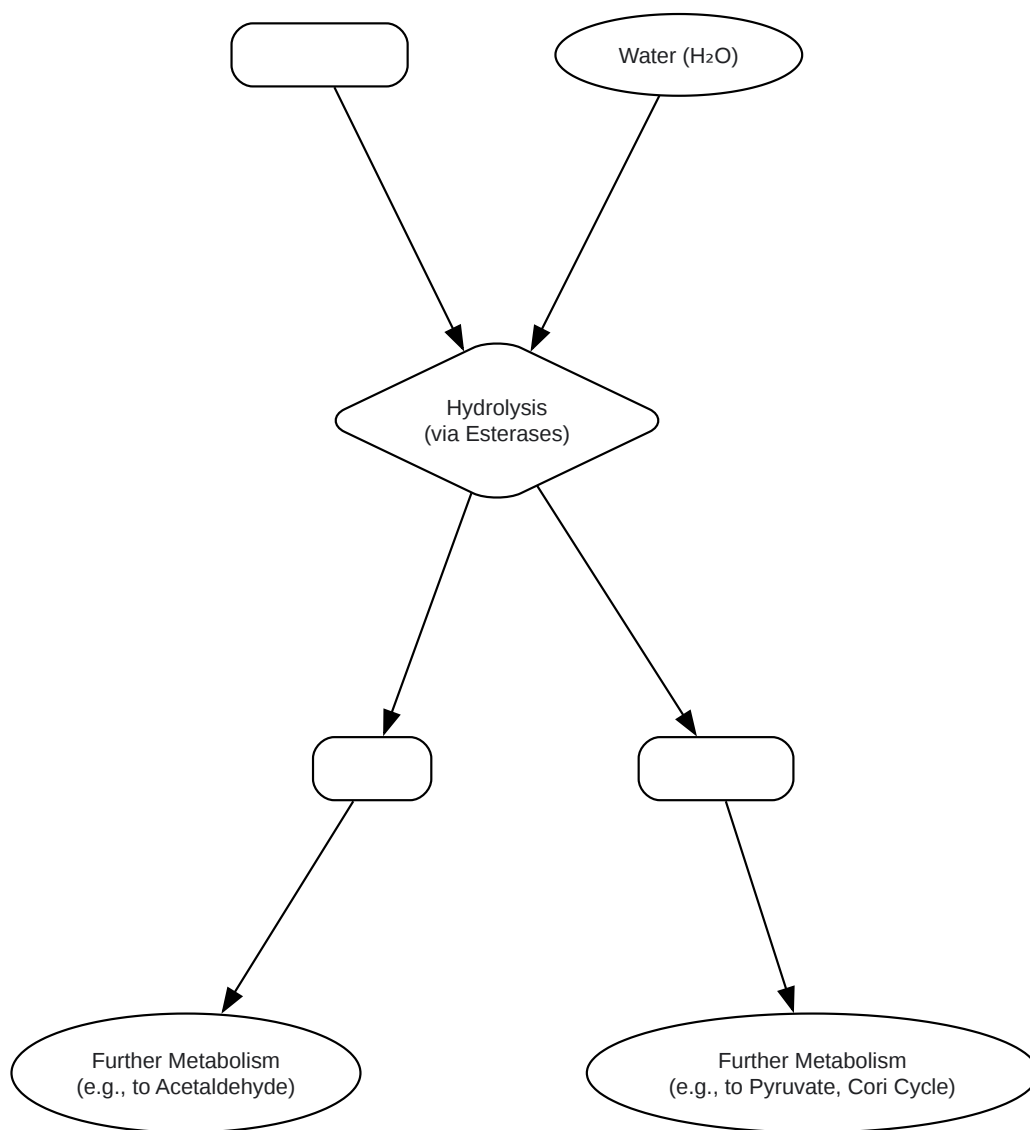
Diagram 2: Experimental Workflow for Safety Assessment



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Caption: A tiered experimental workflow for the toxicological safety assessment of a chemical.

Diagram 3: Metabolic Fate of Ethyl L-Lactate



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Caption: The simple metabolic hydrolysis of **Ethyl L-lactate** into ethanol and lactic acid.

Conclusion

Ethyl L-lactate possesses a robust and favorable regulatory profile across major global markets, including the United States and the European Union. Its classification as GRAS for food applications, coupled with its approval as a pharmaceutical excipient and cosmetic ingredient, underscores its high degree of safety.[8][12][20] For the research and drug development community, **Ethyl L-lactate** represents a versatile, effective, and environmentally responsible solvent and excipient. Its low toxicity, ready biodegradability, and derivation from renewable resources align with the principles of green chemistry.[28] Adherence to grade-specific requirements, such as ensuring low peroxide levels for pharmaceutical formulations, is essential for its successful application.[13] The comprehensive body of safety data provides researchers with the confidence to employ **Ethyl L-lactate** as a sustainable alternative to more hazardous conventional solvents.

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